molecular formula C22H17N3O3 B4162949 1,3-dioxo-2-(1-phenylethyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-2-(1-phenylethyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B4162949
M. Wt: 371.4 g/mol
InChI Key: GUUJFUZQPVOGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dioxo-2-(1-phenylethyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a molecular formula of C17H13NO4. It is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1,3-dioxo-2-(1-phenylethyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves several steps. One common method includes the reaction of isoindoline derivatives with phenylethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity.

Chemical Reactions Analysis

1,3-dioxo-2-(1-phenylethyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-dioxo-2-(1-phenylethyl)-N-3-pyridinyl-5

Properties

IUPAC Name

1,3-dioxo-2-(1-phenylethyl)-N-pyridin-3-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-14(15-6-3-2-4-7-15)25-21(27)18-10-9-16(12-19(18)22(25)28)20(26)24-17-8-5-11-23-13-17/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUJFUZQPVOGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dioxo-2-(1-phenylethyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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1,3-dioxo-2-(1-phenylethyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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1,3-dioxo-2-(1-phenylethyl)-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

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